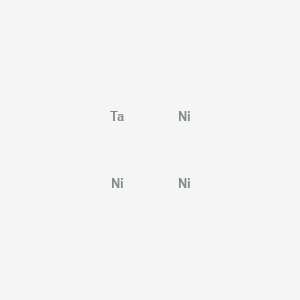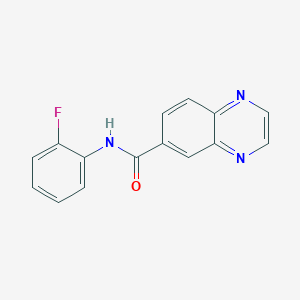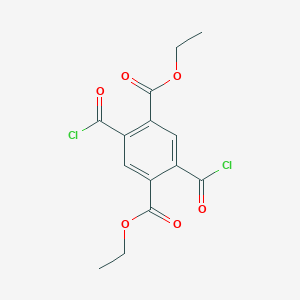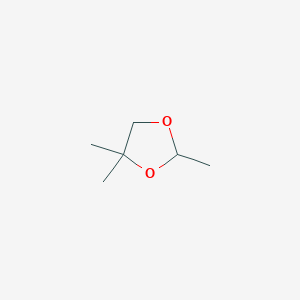
2,4,4-Trimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-1,3-dioxolane can be synthesized through the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. The catalyst typically used is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is advantageous due to its high catalytic efficiency and reduced environmental impact compared to traditional methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalyst recycling and reutilization are also considered to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: It participates in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products
Oxidation: Produces carbonyl compounds like aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted dioxolanes depending on the reagents used
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-1,3-dioxolane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes, altering their activity and influencing metabolic pathways. In chemical reactions, its stability and reactivity are attributed to the presence of the dioxolane ring, which can undergo ring-opening and other transformations under appropriate conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the methyl substitutions.
2,2,4-Trimethyl-1,3-dioxane: A six-membered ring analog with different physical and chemical properties.
Uniqueness
2,4,4-Trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other dioxolanes. Its methyl groups provide steric hindrance, influencing its behavior in various chemical reactions .
Propiedades
Número CAS |
5660-69-5 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5-7-4-6(2,3)8-5/h5H,4H2,1-3H3 |
Clave InChI |
LCOIDVFVHWYYQF-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
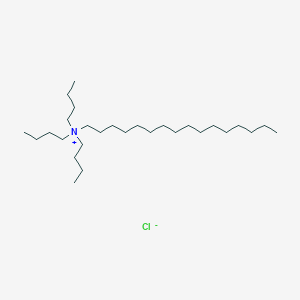
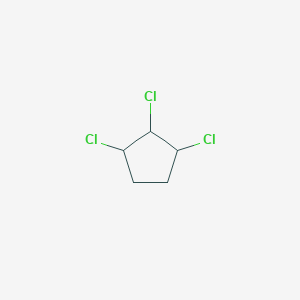
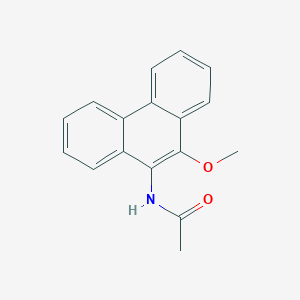
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
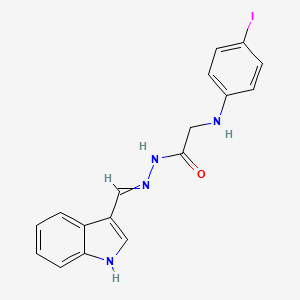
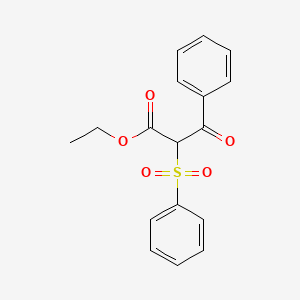
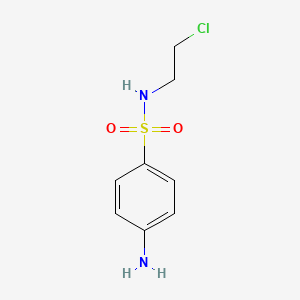
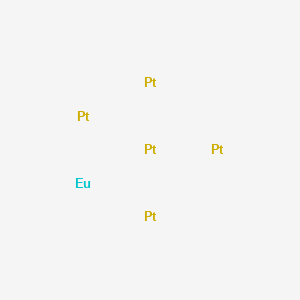
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
